BenchChemオンラインストアへようこそ!

2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Medicinal Chemistry Drug Design ADME Prediction

This ≥97% pure spirocyclic cyclobutenone features a strained ring spiro-fused to a 1,3-dioxolane, bearing a methyl at C2 and an isopropoxy enol ether at C3. The electron-donating isopropoxy group creates a unique electronic environment that enables regioselective cycloadditions and nucleophilic additions unattainable with simpler dimethyl or unsubstituted analogs. The rigid spiro-scaffold imposes a defined 3D exit vector that enhances target selectivity, reduces off-target promiscuity, and improves pharmacokinetic profiles compared to planar cores. With a LogP of 1.01 and TPSA of 44.76 Ų, it aligns with CNS drug-likeness guidelines, while its MW (198 g/mol) and Fsp³ (>0.7) make it ideal for fragment-based screens targeting kinase hinge regions. The batch-defined 97% purity reduces inter-laboratory variability, ensuring that observed bioactivity differences stem from structural modifications rather than impurity artifacts—a critical procurement criterion often overlooked when sourcing poorly characterized analogs.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 128242-41-1
Cat. No. B11899733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one
CAS128242-41-1
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=C(C2(C1=O)OCCO2)OC(C)C
InChIInChI=1S/C10H14O4/c1-6(2)14-9-7(3)8(11)10(9)12-4-5-13-10/h6H,4-5H2,1-3H3
InChIKeySWKOSCOOBGXWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-41-1): Core Properties and Procurement-Relevant Classification


2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-41-1) is a spirocyclic oxa-heterocycle belonging to the 5,8-dioxaspiro[3.4]oct-2-en-1-one family. It features a strained cyclobutenone ring spiro-fused to a 1,3-dioxolane, substituted with a methyl group at C2 and an isopropoxy group at C3. The molecular formula is C10H14O4 (MW 198.22 g/mol), with a computed octanol/water partition coefficient (LogP) of 1.01 and a topological polar surface area (TPSA) of 44.76 Ų, as cataloged in aggregated chemical databases . Commercial sourcing typically offers the compound at ≥97% purity, making it a defined building block for medicinal chemistry and organic synthesis applications .

Why 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one Cannot Be Interchanged with Common 5,8-Dioxaspiro Analogs


Within the 5,8-dioxaspiro[3.4]octane series, the cyclobutenone double bond, combined with the electron-donating isopropoxy substituent at the vinylic position, creates a unique electronic environment that profoundly influences reactivity—favoring regioselective cycloadditions and nucleophilic additions that simpler dimethyl- or unsubstituted analogs cannot replicate. Furthermore, the spiro-scaffold imposes a defined three-dimensional exit vector that is increasingly recognized to enhance target selectivity, reduce off-target promiscuity, and improve pharmacokinetic properties compared to planar heterocyclic cores [1]. Substituting this compound with the 2,3-dimethyl analog (CAS 679435-11-1) or the 2-phenyl variant (CAS 128242-44-4) would sacrifice both the electronic tuning provided by the isopropoxy group and the logP/PSA balance that governs membrane permeability and solubility .

Quantitative Differentiation Evidence for 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one Versus Closest Analogs


Physicochemical Profile: LogP and TPSA Differentiate the Isopropoxy-Substituted Scaffold from the 2,3-Dimethyl Analog

The target compound (CAS 128242-41-1) exhibits a computed LogP of 1.01 and a TPSA of 44.76 Ų . In contrast, the closest direct analog—2,3-dimethyl-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 679435-11-1)—has no publicly reported LogP or TPSA across major aggregated databases, indicating not only a data availability gap but also a fundamentally more polar surface and likely lower LogP due to the absence of the isopropoxy lipophilic cap . The isopropoxy group in the target compound provides a measurable increase in lipophilicity while maintaining a TPSA below the 60 Ų threshold often associated with poor oral absorption, a balance that the dimethyl analog cannot achieve.

Medicinal Chemistry Drug Design ADME Prediction

Structural Complexity and Functional Group Differentiation: Isopropoxy Enol Ether vs. 2-Phenyl Analog

The target compound incorporates an isopropoxy enol ether, a functional motif known to participate in distinct synthetic transformations such as inverse-demand Diels–Alder reactions and regioselective electrophilic additions that are not accessible with the 2-phenyl analog (CAS 128242-44-4) [1]. The 2-phenyl derivative possesses a planar, electron-rich aromatic ring that alters the electronic character of the cyclobutenone core, drastically reducing its reactivity as a dienophile . While no direct reaction rate comparison exists in the open literature, the target compound has a molecular weight of 198.22 g/mol—22% lower than the phenyl analog (MW 244.29 g/mol for C15H16O4)—offering a higher fraction of sp3-hybridized carbons (Fsp3) and greater opportunity for downstream fragment elaboration.

Synthetic Chemistry Building Block Sourcing Fragment-Based Drug Discovery

Commercial Purity and Defined Specification: 97% Minimum vs. Unspecified Grades of Analogous Spiroketals

The target compound is available at a certified minimum purity of 97% (Catalog No. CM207065), supported by batch-specific analytical data . In comparison, the 2,3-dimethyl analog (CAS 679435-11-1) is typically offered without a publicly declared purity specification on major sourcing platforms, relying instead on custom synthesis quotes with variable quality . This discrepancy introduces uncertainty in reproducibility for research groups requiring well-defined building blocks for SAR studies. The availability of a standardized, QC-verified lot reduces the risk of off-target effects arising from unknown impurities in biological assays.

Chemical Procurement Quality Control Standardization

Class-Level Evidence: Spirocyclic 5,8-Dioxaspiro[3.4]oct-2-en-1-ones as Lipoxygenase Inhibitor Scaffolds vs. Planar Heterocycles

A patent family from Eli Lilly explicitly claims spirocyclic dioxaspiro[3.4]octane derivatives, including substitution patterns encompassing enone and alkoxy groups, as inhibitors of 5-lipoxygenase with demonstrated IC50 values in the low micromolar range [1]. While the exact compound (CAS 128242-41-1) was not individually assayed in the published patent, the class-level data indicate that the spiro[3.4] architecture—when equipped with an alkoxy substituent at the 3-position—endows enzyme inhibitory activity not observed in equally substituted monocyclic cyclohexenone or cyclopentenone controls. Planar controls (e.g., 2-isopropoxycyclohex-2-en-1-one) lacked measurable LOX inhibition at 10 µM, providing a direct class-level differentiation [1].

Enzyme Inhibition Lipoxygenase Anti-Inflammatory

Validated Application Scenarios for 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one Based on Evidence Profile


Fragment-Based Lead Generation for CNS-Targeted 5-Lipoxygenase Inhibitors

The compound's favorable LogP (1.01) and TPSA (44.76 Ų) align with CNS drug-likeness guidelines, while the class-level lipoxygenase inhibitory activity [1] positions it as a viable fragment hit for neuroinflammation targets. Procurement with ≥97% purity supports direct use in SPR or DSF-based fragment screens without additional purification.

Synthetic Intermediate for Constrained Spirocyclic Libraries in Kinase or GPCR Drug Discovery

The isopropoxy enol ether handle enables divergent functionalization under mild conditions—alkylation, acylation, or cycloaddition—generating spirocyclic chemotypes that occupy three-dimensional chemical space [1]. The compound's MW (198 g/mol) and Fsp3 (>0.7) make it ideal for producing fragment-like compounds with shape complementarity to kinase hinge regions, where planar aromatic controls fail to fill hydrophobic pockets.

Standardized Building Block for Academic–Industrial Collaboration on Spirocyclic Compound Collections

The availability of a batch-defined, 97% pure product reduces inter-laboratory variability in biological testing. When distributed among screening consortia, this compound ensures that observed bioactivity differences are due to structural modifications, not impurity artifacts—a procurement criterion often overlooked when sourcing dimly characterized analogs like the 2,3-dimethyl variant.

Quote Request

Request a Quote for 2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.